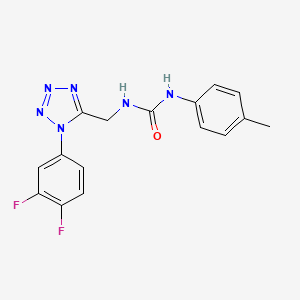
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea, also known as DTA-1, is a small molecule that has gained attention in the scientific community due to its potential applications in immunotherapy. DTA-1 is a potent agonist of glucocorticoid-induced TNF receptor-related protein (GITR), which is a protein found on the surface of regulatory T cells (Tregs). Tregs play a crucial role in regulating the immune response, and DTA-1 has been shown to enhance their function, making it a promising candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Physical Property Tuning
Research by Lloyd & Steed (2011) demonstrates that urea derivatives can form hydrogels across a range of acids. The rheology and morphology of these gels, important for biomedical and industrial applications, can be tuned by the identity of the anion present. This suggests potential uses of the specified compound in designing tunable hydrogels for drug delivery systems or tissue engineering scaffolds (Lloyd & Steed, 2011).
Supramolecular Chemistry and Gelators
Glycolurils and their analogues, closely related to urea derivatives, have seen widespread applications in supramolecular chemistry as building blocks and gelators. They are instrumental in creating complex molecular assemblies for catalysis, environmental remediation, and the development of novel materials (Kravchenko, Baranov, & Gazieva, 2018). The research application of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea could extend into these areas, leveraging its potential for forming unique molecular architectures.
Crystal Engineering and Solid-State Chemistry
The study of urea and thiourea derivatives in crystal engineering offers insights into the conformational adjustments and hydrogen bonding patterns that dictate the assembly of molecules into crystalline structures. Research findings suggest applications in designing molecular materials with tailored properties, such as porosity, optical activity, and drug delivery capabilities (Phukan & Baruah, 2016). Such studies provide a foundation for exploring the crystallization behavior of the specified compound, with potential applications in the development of new materials.
Synthesis and Characterization of Novel Derivatives
Urea derivatives are foundational in synthesizing a wide range of compounds with varied biological activities and material properties. Research on synthesizing and characterizing novel urea derivatives reveals their potential as antimicrobial agents, catalysts, and components in electronic materials. The versatility in their applications stems from the ability to modify their molecular structure to achieve desired properties and functions (Sujatha, Shilpa, & Gani, 2019). This underscores the potential of this compound in synthesizing new derivatives with specific applications in mind.
Eigenschaften
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N6O/c1-10-2-4-11(5-3-10)20-16(25)19-9-15-21-22-23-24(15)12-6-7-13(17)14(18)8-12/h2-8H,9H2,1H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAQLZVTFIZEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

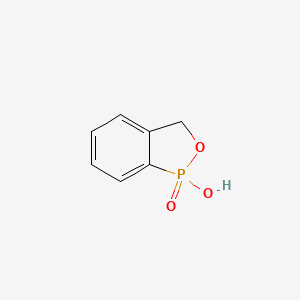
![Methyl 2-[(4-{[bis(2-methoxyethyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2671392.png)
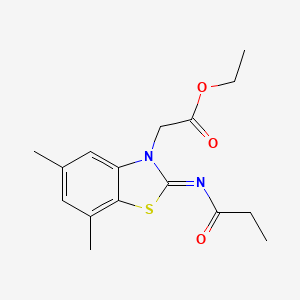
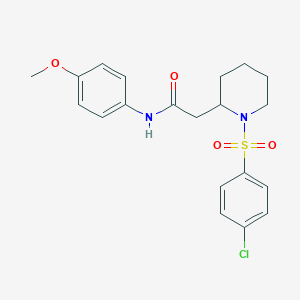
![2,3-dimethoxy-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2671395.png)
![N-(2-ethoxyphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2671397.png)
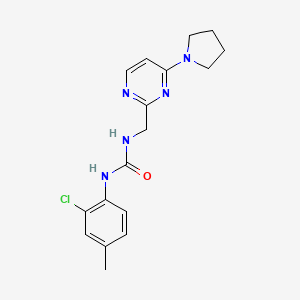
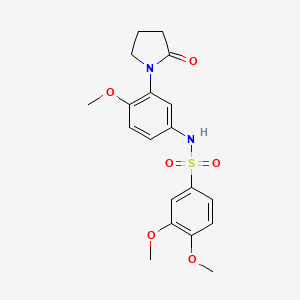

![3-((7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2671406.png)
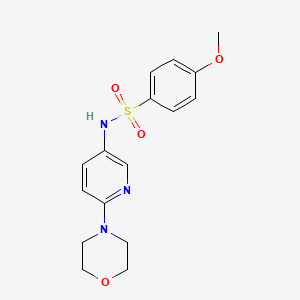

![1,3-dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2671411.png)
![3-butyl-2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2671412.png)